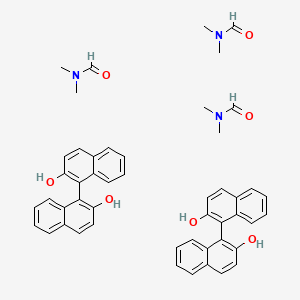
N,N-dimethylformamide;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethylformamide;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol is a complex organic compound that combines the properties of N,N-dimethylformamide and 1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylformamide;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol typically involves the reaction of naphthalen-2-ol Mannich bases with β-aminoacrylonitriles and methyl 3-morpholinoacrylate. This reaction is carried out under reflux in N,N-dimethylformamide for 1 hour, resulting in the formation of benzochromane-2-carbonitriles and 2-[(2-hydroxynaphthalen-1-yl)methyl]-2,3-dihydro-1H-benzo[f]-chromene-2-carbonitriles .
Industrial Production Methods
The use of column chromatography for preparative separation is common in laboratory settings and may also be employed in industrial processes .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethylformamide;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like N,N-dimethylformamide .
Major Products
Major products formed from these reactions include benzochromane-2-carbonitriles, dihydrobenzochromenes, and other substituted derivatives .
Scientific Research Applications
N,N-dimethylformamide;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-dimethylformamide;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1,1’-Methylenedi-2-naphthol: A similar compound with two naphthol groups connected by a methylene bridge.
2-Hydroxy-1-naphthaldehyde: Another naphthalene derivative with a hydroxyl group at the 2-position.
Uniqueness
N,N-dimethylformamide;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol is unique due to its combination of N,N-dimethylformamide and naphthalen-2-ol structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
618424-39-8 |
|---|---|
Molecular Formula |
C49H49N3O7 |
Molecular Weight |
791.9 g/mol |
IUPAC Name |
N,N-dimethylformamide;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol |
InChI |
InChI=1S/2C20H14O2.3C3H7NO/c2*21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;3*1-4(2)3-5/h2*1-12,21-22H;3*3H,1-2H3 |
InChI Key |
GJQDLCGSEDKLMD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=O.CN(C)C=O.CN(C)C=O.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















